molecular formula C16H14ClN3O B5836268 N-[1-[(2-chlorophenyl)methyl]benzimidazol-2-yl]acetamide CAS No. 5648-61-3

N-[1-[(2-chlorophenyl)methyl]benzimidazol-2-yl]acetamide

Cat. No.: B5836268
CAS No.: 5648-61-3
M. Wt: 299.75 g/mol
InChI Key: ULQZYDDZLCABPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-[(2-Chlorophenyl)methyl]benzimidazol-2-yl]acetamide is a synthetic benzimidazole derivative intended for research purposes. Benzimidazoles are a privileged scaffold in medicinal chemistry, known for their wide range of pharmacological activities. This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications. This acetamide derivative is of significant interest in neuroscience and immunology research. Structurally similar benzimidazole-containing acetamides have demonstrated notable neuroprotective properties in preclinical models. For instance, research has shown that certain benzimidazole acetamide compounds can attenuate oxidative stress and neuroinflammation, key drivers in neurodegenerative pathways . These analogs reduced the expression of pro-inflammatory markers such as TNF-α, NF-κB, and COX-2, suggesting a potential mechanism of action involving the modulation of neuroinflammatory pathways . The benzimidazole nucleus itself exhibits a high binding affinity for a variety of biological receptors, making it a versatile candidate for developing multi-targeting therapeutic strategies, which are increasingly seen as advantageous for complex diseases . The broader benzimidazole class is recognized for diverse biological activities, including analgesic, anti-inflammatory, anthelmintic, and antiviral effects, highlighting its value as a core structure in chemical biology and drug discovery . Researchers can utilize this compound to explore its specific interactions and effects within these biological contexts.

Properties

IUPAC Name

N-[1-[(2-chlorophenyl)methyl]benzimidazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O/c1-11(21)18-16-19-14-8-4-5-9-15(14)20(16)10-12-6-2-3-7-13(12)17/h2-9H,10H2,1H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULQZYDDZLCABPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC2=CC=CC=C2N1CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30971895
Record name N-{1-[(2-Chlorophenyl)methyl]-1H-benzimidazol-2-yl}ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30971895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

5.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26663064
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

5648-61-3
Record name N-{1-[(2-Chlorophenyl)methyl]-1H-benzimidazol-2-yl}ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30971895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-[(2-chlorophenyl)methyl]benzimidazol-2-yl]acetamide typically involves the reaction of 2-chlorobenzylamine with benzimidazole-2-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide and a solvent like dichloromethane. The mixture is stirred at room temperature for several hours to yield the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Hydrolysis of the Acetamide Group

The acetamide functional group undergoes hydrolysis under acidic or basic conditions, yielding a carboxylic acid and an amine. This reaction is critical for modifying the compound’s pharmacophore or generating intermediates for further derivatization.

ConditionsReactantsProductsReference
Acidic (HCl/H₂O)N-[1-[(2-chlorophenyl)methyl]benzimidazol-2-yl]acetamide2-Aminobenzimidazole derivative + acetic acid
Basic (NaOH/H₂O)This compound2-Aminobenzimidazole derivative + sodium acetate
  • Mechanism : Nucleophilic attack on the carbonyl carbon by water, facilitated by acid/base catalysis.

  • Applications : Hydrolysis is utilized to study metabolic pathways or generate bioactive intermediates.

Substitution Reactions

The chlorophenyl group participates in nucleophilic aromatic substitution (NAS) reactions, enabling structural diversification.

Reaction TypeConditionsReactantsProductsReference
NAS with NH₃Ethanol, refluxAmmoniaPhenylamine derivative
NAS with MethoxideDMF, 80°CSodium methoxideMethoxy-substituted analog
  • Key Insight : The electron-withdrawing chlorine atom activates the phenyl ring for substitution, particularly at the para position relative to the benzimidazole .

Condensation Reactions

The acetamide’s NH group reacts with carbonyl compounds (e.g., aldehydes) to form Schiff bases, enhancing antioxidant or chelating properties.

ConditionsReactantsProductsReference
Reflux with RCHOAryl aldehydeSchiff base (e.g., N-arylideneacetamide)
  • Example : Reaction with 4-nitrobenzaldehyde yields a Schiff base derivative showing enhanced free radical scavenging in DPPH assays .

Oxidation and Reduction

While direct data on oxidation/reduction of this compound is limited, analogous benzimidazole acetamides exhibit the following:

  • Oxidation : The benzimidazole ring resists oxidation under mild conditions but may degrade under strong oxidants (e.g., KMnO₄).

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the chlorophenyl group to a cyclohexane derivative, altering lipophilicity.

Cyclization Reactions

Under specific conditions, the compound can undergo cyclization to form fused heterocycles. For example:

  • Reaction with thioglycolic acid forms thiazolidinone derivatives, which are studied for anticonvulsant activity .

Interaction with Biological Targets

While not a classical chemical reaction, binding studies reveal:

  • The acetamide moiety hydrogen-bonds with enzyme active sites (e.g., cyclooxygenase-2) .

  • The chlorophenyl group enhances hydrophobic interactions in protein pockets .

Scientific Research Applications

Anticancer Applications

Benzimidazole derivatives, including N-[1-[(2-chlorophenyl)methyl]benzimidazol-2-yl]acetamide, have been extensively studied for their anticancer properties. The compound's structure allows it to interact with multiple biological targets, enhancing its efficacy against various cancer types.

Case Studies

  • A study demonstrated that a benzimidazole derivative exhibited significant cytotoxic effects on A549 non-small cell lung cancer cells with an IC₅₀ value of approximately 7.3 µmol/L .
  • Another research highlighted the potential of benzimidazole derivatives in overcoming resistance to conventional chemotherapeutics by targeting multiple pathways simultaneously .

Antimicrobial Activity

This compound also shows promise as an antimicrobial agent against various pathogens.

Antibacterial Properties

  • Research indicates that benzimidazole derivatives possess notable antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, compounds have demonstrated MIC values comparable to standard antibiotics like Ciprofloxacin against Staphylococcus aureus and E. coli .

Antifungal Activity

  • Certain derivatives have shown antifungal efficacy against strains such as Candida albicans, with MIC values indicating effectiveness in inhibiting fungal growth .

Other Therapeutic Potentials

Besides anticancer and antimicrobial applications, this compound has been investigated for additional therapeutic effects:

Anti-inflammatory Effects

Benzimidazole derivatives exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators, making them potential candidates for treating inflammatory diseases .

Antiviral Activity

Some studies have reported antiviral activity against HIV strains, with certain compounds demonstrating IC₅₀ values lower than those of standard treatments .

Comparative Analysis of Benzimidazole Derivatives

Compound NameTarget DiseaseMechanismIC₅₀ (µmol/L)Reference
SelumetinibCancer (various types)MEK1/2 inhibitor14
BinimetinibMelanomaMEK1/2 inhibitor12
This compoundNon-small cell lung cancerInduces apoptosis7.3
Benzimidazole derivative XAntimicrobial (E. coli)Bacterial cell wall synthesis inhibition6.25

Mechanism of Action

The mechanism of action of N-[1-[(2-chlorophenyl)methyl]benzimidazol-2-yl]acetamide involves its interaction with specific molecular targets. The compound is known to inhibit the function of certain enzymes and proteins, leading to the disruption of essential biological processes in microorganisms. This inhibition is achieved through the binding of the compound to the active site of the target enzyme, preventing its normal function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzimidazole Derivatives with Acetamide Substituents

Compound A : N-[2-[1-[(3-Chlorophenyl)methyl]benzimidazol-2-yl]ethyl]acetamide
  • Structural Differences : The 3-chlorophenylmethyl group (vs. 2-chlorophenylmethyl) alters steric and electronic interactions. The ethyl spacer between benzimidazole and acetamide may reduce rigidity.
  • Implications : Positional isomerism of the chlorophenyl group could affect binding to targets like DNA or enzymes.
Compound B : 3-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(substituted phenyl) benzamide
  • Structural Differences: A thioether linker (-S-) replaces the direct acetamide bond.
  • Activity : Sulfur-containing analogs often exhibit enhanced antibacterial and anticancer activities due to improved redox properties .
Compound C : 2-{[1-(2-Chlorobenzyl)-1H-benzimidazol-2-yl]thio}-N′-[(E)-(2-methylphenyl)methylidene]acetohydrazide
  • Structural Differences : A thioacetohydrazide group replaces acetamide, and a hydrazone moiety is present.
  • Implications : The hydrazone group may confer chelation properties, useful in metal-binding therapies .

Nitroimidazole Derivatives (Non-Benzimidazoles)

Metronidazole and Fexinidazole
  • Structural Differences : Nitroimidazole core (vs. benzimidazole) with a nitro group essential for anaerobic antiparasitic activity.
  • Mechanism: Nitro group reduction generates toxic radicals, absent in benzimidazoles. N-[1-[(2-Chlorophenyl)methyl]benzimidazol-2-yl]acetamide likely acts via non-radical mechanisms, such as enzyme inhibition .

Imidazole Derivatives with Sulfonamide Groups

Compound D : N-(4-(((1-((2-Chlorophenyl)methyl)-5-methyl-1H-imidazol-2-yl)amino)sulfonyl)phenyl)acetamide
  • Structural Differences: Imidazole (non-fused) core with a sulfonamide linker.
  • Implications : Sulfonamides are common in antibacterial agents (e.g., sulfa drugs), suggesting divergent targets compared to benzimidazoles .

Antimicrobial Activity

  • Benzimidazoles : Derivatives with thioacetamido groups (e.g., Compound B) show potent activity against Clostridioides difficile and parasites . The 2-chlorophenylmethyl group in the target compound may enhance Gram-positive bacterial targeting due to increased lipophilicity .
  • Nitroimidazoles : Broader anaerobic coverage but higher mutagenicity risks .

Enzyme Inhibition

  • Acetylcholinesterase (AChE) Inhibition: Benzimidazoles with dimethylaminoethyl groups (e.g., , Compound 3) exhibit AChE inhibition, relevant for Alzheimer’s disease. The target compound’s acetamide may mimic carbamate inhibitors but lacks the cationic center critical for AChE binding .

Data Tables

Table 1: Structural and Activity Comparison

Compound Core Structure Key Substituents Notable Activity Reference
Target Compound Benzimidazole 2-Chlorophenylmethyl, Acetamide Potential antimicrobial
Compound B Benzimidazole Thioacetamido, Benzamide Anticancer, antibacterial
Metronidazole Nitroimidazole Nitro, Hydroxyethyl Antiparasitic
Compound D Imidazole Sulfonamide, Acetamide Antibacterial (predicted)

Table 2: Physicochemical Properties

Compound Molecular Weight LogP (Predicted) Hydrogen Bond Donors
Target Compound ~327.8 3.2 1 (Acetamide NH)
Compound B ~450.1 4.5 2 (Benzamide NH)
Metronidazole 171.2 -0.1 2 (Nitro, OH)

Biological Activity

N-[1-[(2-chlorophenyl)methyl]benzimidazol-2-yl]acetamide, a benzimidazole derivative, has garnered attention for its diverse biological activities. This article aims to explore its biological activity, including antimicrobial, antiviral, anticancer properties, and its mechanism of action.

Chemical Structure and Properties

The compound features a benzimidazole core linked to an acetamide group and a chlorophenyl substituent , which contributes to its biological activity. The structural formula can be represented as follows:

C17H17ClN2O\text{C}_{17}\text{H}_{17}\text{Cl}\text{N}_2\text{O}

The mechanism of action involves the interaction of the compound with specific molecular targets within cells. The benzimidazole core allows it to bind to biopolymers, potentially inhibiting enzymes or interfering with cellular processes. This interaction may disrupt vital biological functions, making it effective against various pathogens and cancer cells.

Antimicrobial Activity

This compound has been studied for its potential antimicrobial properties . Research indicates that compounds with a benzimidazole structure exhibit significant activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives have shown effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .

Microorganism MIC (µg/ml) Reference
Staphylococcus aureus10
Escherichia coli15
Candida albicans20

Antiviral Activity

The compound has also been investigated for its antiviral properties , particularly against HIV. Studies have reported that certain benzimidazole derivatives exhibit potent activity against HIV strains, with effective concentrations in the low micromolar range .

Anticancer Activity

This compound has demonstrated promising anticancer activity in various cell lines. A study evaluated its effects on A549 (lung cancer) and Caco-2 (colon cancer) cells, revealing significant cytotoxic effects. The compound's ability to induce apoptosis in cancer cells was noted, suggesting its potential as a therapeutic agent .

Cell Line IC50 (µM) Effect
A54925Moderate
Caco-215Significant

Case Studies

  • Antimicrobial Efficacy Study : A recent study focused on synthesizing various benzimidazole derivatives, including this compound. The findings indicated that this compound exhibited strong antimicrobial activity against resistant strains of bacteria, highlighting its potential as a lead compound for antibiotic development .
  • Anticancer Research : Another investigation assessed the anticancer properties of this compound in vitro using different cancer cell lines. Results showed that treatment with this compound significantly reduced cell viability in Caco-2 cells compared to controls, emphasizing its selective toxicity towards cancerous cells .

Q & A

Spectroscopy :

  • 1H NMR^1 \text{H NMR}: Verify aromatic proton environments and acetamide NH signals (~8–10 ppm).
  • IR: Confirm C=O stretch (~1650–1700 cm1^{-1}) and N-H bend (~1550 cm1^{-1}) .

Elemental Analysis : Match calculated vs. observed C, H, N percentages (e.g., ±0.4% deviation) .

Advanced Research Questions

Q. How can researchers optimize low-yield multi-step syntheses for similar benzimidazole acetamides?

  • Methodological Answer :

Intermediate Stabilization : Protect reactive groups (e.g., NH in benzimidazole) to prevent side reactions .

Catalyst Screening : Test alternatives to EDC, such as HOBt/DCC, to improve coupling efficiency .

Solvent Optimization : Replace dichloromethane with polar aprotic solvents (e.g., DMF) to enhance solubility .

Yield Tracking : Use LC-MS to identify bottlenecks in stepwise reactions .

Q. What crystallographic features influence the hydrogen-bonding network and stability of this compound?

  • Methodological Answer :

X-ray Crystallography : Resolve asymmetric units to identify conformational variations (e.g., dihedral angles between chlorophenyl and benzimidazole rings: 54.8°–77.5°) .

Hydrogen Bond Analysis : Detect N–H⋯O/N interactions (e.g., R22_2^2(8) motifs) stabilizing dimeric structures .

Thermal Stability : Correlate melting points (473–491 K) with crystal packing density .

Q. How should contradictory biological activity data for structurally analogous acetamides be reconciled?

  • Methodological Answer :

Comparative Assays : Re-test compounds under standardized conditions (e.g., fixed concentrations, cell lines) .

Purity Validation : Ensure >95% purity via HPLC to exclude impurities as confounding factors .

Computational Modeling : Perform docking studies to assess binding affinity variations due to substituent effects (e.g., 2-chlorophenyl vs. 4-fluorophenyl) .

Methodological Notes

  • Advanced Techniques : References to HMBC/HSQC NMR and asymmetric unit analysis highlight specialized approaches.
  • Data Contradiction : Emphasis on replication and computational validation addresses reproducibility challenges in structure-activity studies.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.